8-Prenyldaidzein

概要

説明

8-プレニルダイゼインは、天然に存在するイソフラボン類の化合物であり、特に7-ヒドロキシイソフラボンであり、ダイゼイン分子の8位にプレニル基が存在することを特徴としています。この化合物は、ビツミナリア・モリスジアナやグリシン・マックス(大豆)など、さまざまな植物に含まれています。 抗酸化、抗炎症、細胞毒性などの多様な生物活性が知られています .

準備方法

合成経路と反応条件: 8-プレニルダイゼインの合成は、通常、ダイゼインのプレニル化を伴います。一般的な方法の1つは、ジメチルホルムアミドなどの極性非プロトン性溶媒中で、炭酸カリウムなどの塩基の存在下、プレニルブロミドを使用する方法です。 反応は還流条件下で行われ、置換反応を促進し、8-プレニルダイゼインが生成されます .

工業生産方法: 8-プレニルダイゼインの工業生産は、遺伝子組み換え微生物の使用など、バイオテクノロジー的手法で達成できます。例えば、サッカロミセス・セレビシエは、ダイゼインのプレニル化を触媒するプレニル転移酵素を発現するように遺伝子改変できます。 この方法は、8-プレニルダイゼインを生産するための持続可能でスケーラブルなアプローチを提供します .

化学反応の分析

Structural Basis for Reactivity

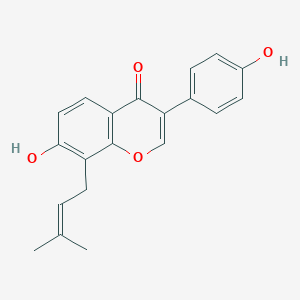

8-Prenyldaidzein is a prenylated isoflavone derivative of daidzein, characterized by:

-

A prenyl group (-C₅H₈) at the C8 position of the A-ring

-

Two phenolic hydroxyl groups at C7 and C4′

-

A conjugated π-system across the isoflavone backbone

These groups confer distinct reactivity patterns:

| Functional Group | Potential Reactivity |

|---|---|

| Prenyl moiety | Susceptible to electrophilic addition, cyclization, or oxidation under acidic conditions |

| Phenolic -OH groups | Participate in redox reactions, methylation, acetylation, or glycosylation |

| Isoflavone core | Stabilizes radicals via resonance; prone to oxidation at C2-C3 double bond |

2.2. Antioxidant Redox Reactions

This compound demonstrates radical-scavenging activity via hydrogen atom transfer (HAT):

-

The prenyl group enhances lipid solubility, improving interaction with lipid radicals .

-

IC₅₀ values for DPPH scavenging are comparable to α-tocopherol (11.4 μM) .

3.1. Oxidative Degradation

Under pro-oxidative conditions (e.g., Fe³⁺/H₂O₂), the isoflavone core undergoes oxidation:

3.2. pH-Dependent Behavior

-

Acidic conditions : Prenyl groups undergo cyclization to form pyran or furan derivatives.

-

Alkaline conditions : Dehydroxylation at C7 or C4′ occurs, reducing antioxidant capacity .

Synthetic Challenges and Opportunities

No direct chemical synthesis of this compound has been reported, but related prenylated flavonoids are synthesized via:

Computational Reactivity Predictions

Molecular dynamics simulations suggest:

科学的研究の応用

Anti-Inflammatory Properties

Recent studies have demonstrated that 8-PD exhibits significant anti-inflammatory effects, particularly in the context of obesity-related inflammation.

- Mechanism of Action : 8-PD has been shown to repress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. It also reduces the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38 MAPK, leading to decreased secretion of pro-inflammatory cytokines and chemokines like CCL2 from macrophages .

- Case Study : An ex vivo study involving mice fed a high-fat diet revealed that treatment with 8-PD significantly inhibited CCL2 secretion from adipose tissues, demonstrating its potential to modulate inflammatory responses in obesity .

Neuroprotective Effects

8-PD has also been investigated for its neuroprotective properties, particularly concerning neurodegenerative diseases such as Alzheimer's.

- Binding Affinity : Research indicates that 8-PD shows strong binding affinity to targets such as phosphodiesterase 5A (PDE5A) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which are implicated in Alzheimer's disease pathology. This suggests that 8-PD may help mitigate cognitive decline associated with neurodegeneration .

- Therapeutic Potential : The favorable drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-PD position it as a promising candidate for further development in treating Alzheimer's disease .

Antiviral Activity

Emerging research highlights the antiviral potential of 8-PD against various viral strains.

Comparative Data Table

The following table summarizes the key applications and findings related to this compound:

作用機序

8-プレニルダイゼインの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

抗酸化活性: 水素原子または電子を供与することにより、フリーラジカルを捕捉し、酸化ストレスを抑制します。

抗炎症活性: 炎症性サイトカインや酵素の産生を阻害することにより、炎症経路を調節します。

6. 類似化合物の比較

8-プレニルダイゼインは、以下のような他のプレニル化イソフラボン類と比較できます。

ルピウィテオン: 構造は類似していますが、ヒドロキシル基が1つ追加されています。

デロン: プレニル基の位置が異なります。

ガンカオニンM: メトキシ基が1つ追加されています。

2,3-デヒドロキエビトン: プレニル基はありませんが、ヒドロキシル基が追加されています。

独自性: 8-プレニルダイゼインは、8位に特定のプレニル化されているため、他のイソフラボン類とは異なる生物活性と化学反応性を示すという点で独特です .

類似化合物との比較

8-Prenyldaidzein can be compared with other prenylated isoflavonoids such as:

Lupiwighteone: Similar structure but with an additional hydroxyl group.

Derrone: Differing in the position of the prenyl group.

Gancaonin M: Contains an additional methoxy group.

2,3-Dehydrokievitone: Lacks the prenyl group but has additional hydroxyl groups.

Uniqueness: this compound is unique due to its specific prenylation at the 8th position, which imparts distinct biological activities and chemical reactivity compared to other isoflavonoids .

生物活性

8-Prenyldaidzein (8-PD) is a prenylated isoflavone derived from daidzein, a compound commonly found in soy products. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and cytotoxic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the addition of a prenyl group at the 8-position of the daidzein molecule. Its chemical formula is with a unique structure that enhances its biological activity compared to non-prenylated isoflavones .

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. An ex vivo study showed that 8-PD effectively inhibited the secretion of pro-inflammatory C-C motif chemokine ligand 2 (CCL2) from adipose tissues in mice subjected to a high-fat diet. This suggests that 8-PD can modulate macrophage activation under conditions associated with obesity .

The anti-inflammatory effects are mediated through several pathways:

- Inhibition of NF-κB Activation : 8-PD represses nuclear factor kappa B (NF-κB) activation, which plays a crucial role in inflammatory responses .

- Downregulation of MAPK Pathways : It reduces the activation of ERK1/2, JNK, and p38 MAPK pathways, which are involved in inflammation signaling .

- Cytokine Regulation : While 8-PD did not significantly alter TNFα levels, it effectively suppressed IL-1β and CCL2 expression in activated macrophages .

Cytotoxic Activity

In addition to its anti-inflammatory effects, this compound has shown cytotoxic activities against various cancer cell lines. Research indicates that prenylated isoflavonoids possess enhanced cytotoxicity compared to their non-prenylated counterparts .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anti-Inflammatory Activity | Cytotoxic Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | NF-κB inhibition, MAPK pathway modulation |

| Daidzein | Moderate | Low | Limited anti-inflammatory effects |

| 8-Prenylgenistein | High | Moderate | Similar mechanisms as 8-PD |

Study on Macrophage Activation

A study conducted on RAW264.7 macrophage-like cells revealed that treatment with 8-PD significantly reduced the expression of inflammatory genes such as CCL2 and IL-1β. The findings suggest that 8-PD can effectively modulate inflammatory responses even in the presence of hypertrophic adipocyte secretions .

Cytotoxicity Assessment

In vitro assessments have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest .

特性

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)3-8-15-18(22)10-9-16-19(23)17(11-24-20(15)16)13-4-6-14(21)7-5-13/h3-7,9-11,21-22H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKCBBHHFITUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antioxidant properties of 8-Prenyldaidzein and how does its structure contribute to this activity?

A1: this compound demonstrates antioxidant activity primarily through its ability to scavenge free radicals. [] The presence of the prenyl group at the 8-position of the daidzein molecule plays a crucial role in this activity. Specifically, the CH bond of the prenyl substituent is identified as the most thermodynamically favorable site for trapping free radicals in both gas phase and lipid-rich environments. [] This suggests that this compound could be particularly effective as an antioxidant in lipid-rich areas of the body.

Q2: Has this compound been isolated from any plant sources, and if so, which ones?

A2: Yes, this compound has been successfully isolated from several plant species. Research indicates its presence in Erythrina indica [], Erythrina fusca [, ], and Bituminaria morisiana. [] These findings suggest that this compound could be a potential bioactive compound of interest for future studies exploring its potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。